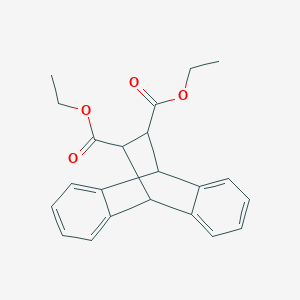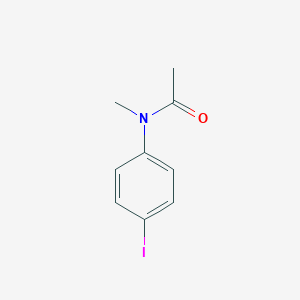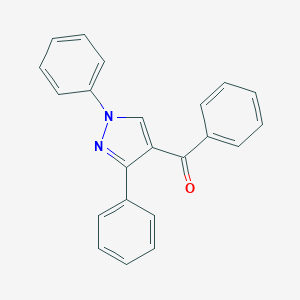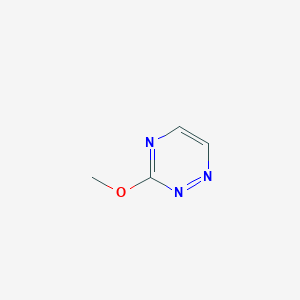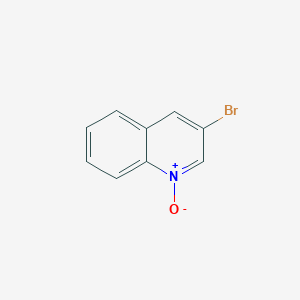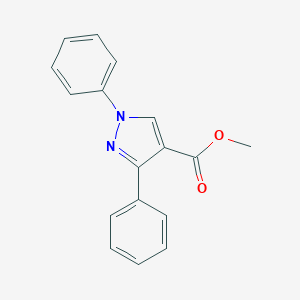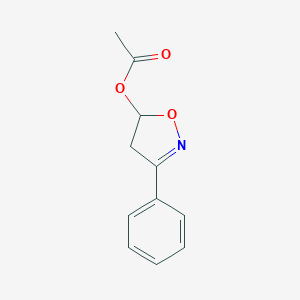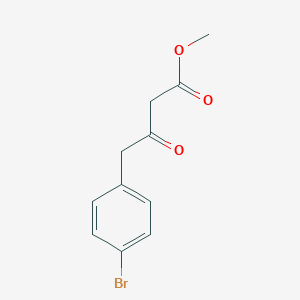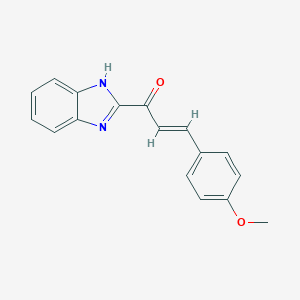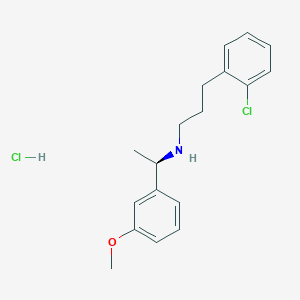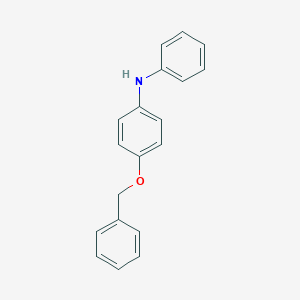
4-(benzyloxy)-N-phenylaniline
Overview
Description
4-(Benzyloxy)-N-phenylaniline is an aromatic compound with a benzene ring and an amine group at the para position of the ring. It is a derivative of aniline, a naturally occurring compound found in plants and animals, and is used in a variety of applications, including as a reagent in organic synthesis, as a dye for textiles, and as an intermediate in the production of pharmaceuticals. This compound has also been studied for its potential applications in the field of biochemistry and physiology, as it has been shown to have an effect on certain biochemical and physiological processes.
Scientific Research Applications
4-(Benzyloxy)-N-phenylaniline has been studied for its potential applications in the field of biochemistry and physiology. It has been used as a ligand in the study of the interaction between proteins and DNA, as well as in the study of the structure and function of enzymes. It has also been used as a fluorescent probe to study the structure and function of proteins and other biomolecules.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This suggests that 4-(benzyloxy)-N-phenylaniline might interact with its targets through free radical mechanisms, leading to changes such as the formation of new bonds .
Biochemical Pathways
Benzylic compounds are known to undergo various reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The activation of benzylic compounds towards free radical attack could lead to various molecular and cellular changes, such as the formation of new bonds .
Action Environment
The reactivity of benzylic compounds can be influenced by various factors, including temperature and the presence of other compounds .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(benzyloxy)-N-phenylaniline in lab experiments is that it is relatively easy to synthesize and is relatively non-toxic. However, it is important to note that this compound is not suitable for use in human studies, as it has not been tested for safety or efficacy in humans.
Future Directions
The potential future directions for 4-(benzyloxy)-N-phenylaniline include further study of its mechanism of action, its potential applications in the field of biochemistry and physiology, and its potential use as a therapeutic agent. Additionally, further research could be conducted on its potential toxicity and safety in humans, as well as its potential use as an industrial reagent.
properties
IUPAC Name |
N-phenyl-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-14,20H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNPCSKARBTURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304473 | |
| Record name | 4-(benzyloxy)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-phenylaniline | |
CAS RN |
60709-95-7 | |
| Record name | NSC165865 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


